tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 396.49 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of various organic compounds and intermediates.
Biology: It is used in the development of biochemical assays and as a probe in studying biological processes.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound lacks the benzyloxycarbonyl group and has different reactivity and applications.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: The presence of a bromine atom instead of the benzyloxycarbonyl group imparts different chemical properties and reactivity.
tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-phenylmethoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-15-13-24(14-16-25)20-11-9-19(10-12-20)21(26)28-17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 |
InChI Key |
BJRWNUAYYOAULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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